2,3,6,7-Tetrahydro-1H-azepine hydrochloride
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Overview
Description
2,3,6,7-Tetrahydro-1H-azepine hydrochloride is a heterocyclic compound with the molecular formula C6H11N·HCl. It is a seven-membered ring containing one nitrogen atom, making it part of the azepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . This reaction is followed by reduction using lithium aluminium hydride to yield the desired azepine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces saturated heterocycles .
Scientific Research Applications
2,3,6,7-Tetrahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1H-azepine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the exact mechanism are limited, but the compound’s structure suggests potential activity in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,7-Tetrahydro-1H-azepine: Another azepine derivative with a slightly different structure.
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: A benzazepine derivative with additional aromaticity.
Uniqueness
2,3,6,7-Tetrahydro-1H-azepine hydrochloride is unique due to its specific ring structure and the position of the nitrogen atom. This configuration imparts distinct chemical properties and potential biological activities compared to other azepine derivatives .
Properties
IUPAC Name |
2,3,6,7-tetrahydro-1H-azepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-4-6-7-5-3-1;/h1-2,7H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMDCWNTYSFME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-12-7 |
Source
|
Record name | 2,3,6,7-tetrahydro-1H-azepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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